molecular formula C13H12N2O2 B3848021 N-methyl-N'-naphthalen-1-yloxamide

N-methyl-N'-naphthalen-1-yloxamide

Cat. No.: B3848021
M. Wt: 228.25 g/mol
InChI Key: VTUWNEGSSWTSPI-UHFFFAOYSA-N
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Description

N-methyl-N'-naphthalen-1-yloxamide is a synthetic organic compound featuring a naphthalene ring system linked to a substituted oxamide backbone. This structure is of significant interest in modern medicinal chemistry and chemical biology research. The naphthalene scaffold is a privileged structure in drug design, known for its ability to improve the chemical and metabolic stability of bioactive compounds. It is commonly investigated as a core structure in the development of novel therapeutic agents, including anticancer and antimicrobial candidates. Researchers value this compound as a key intermediate or building block for constructing more complex molecules. It can be utilized in the synthesis of libraries of compounds for high-throughput screening or as a precursor in the development of potential enzyme inhibitors. The oxamide functional group can serve as a versatile linker, mimicking biological motifs and enabling the formation of crucial hydrogen bonds with target proteins. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

N-methyl-N'-naphthalen-1-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14-12(16)13(17)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUWNEGSSWTSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-naphthalen-1-yloxamide typically involves the reaction of naphthalene-1-carboxylic acid with N-methylamine and oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general steps are as follows:

    Formation of Naphthalene-1-carbonyl Chloride: Naphthalene-1-carboxylic acid is reacted with thionyl chloride to form naphthalene-1-carbonyl chloride.

    Reaction with N-methylamine: The naphthalene-1-carbonyl chloride is then reacted with N-methylamine to form N-methyl-N’-naphthalen-1-yloxamide.

Industrial Production Methods

In an industrial setting, the production of N-methyl-N’-naphthalen-1-yloxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-naphthalen-1-yloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

N-methyl-N’-naphthalen-1-yloxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which N-methyl-N’-naphthalen-1-yloxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The naphthalen-1-yl group in N-methyl-N'-naphthalen-1-yloxamide contributes to steric bulk and aromatic π-stacking interactions, distinguishing it from simpler aliphatic derivatives. For comparison:

  • N-Methyl-1-(naphthalen-1-yl)methanamine (): A primary amine with a naphthalen-1-ylmethyl group. It has a molecular weight of 171.24 g/mol, a Csp3 fraction of 0.25, and moderate lipophilicity (Log Po/w: 2.83). Its smaller size and lack of amide groups result in higher volatility compared to oxamides.
  • 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine (): A silicon-containing amine with a naphthalen-1-yl group. Its molecular weight (311.47 g/mol) is higher due to the silyl group, and it exhibits a melting point of 84–85°C, reflecting increased rigidity from the silicon center.
Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Log Po/w
This compound ~280 (estimated) Oxamide, naphthalen-1-yl Not reported ~3.5*
N-Methyl-1-(naphthalen-1-yl)methanamine 171.24 Amine, naphthalen-1-yl Not reported 2.83
8-(Fluorosilyl)-N,N-dimethylnaphthalen-1-amine 311.47 Amine, silyl, naphthalen-1-yl 84–85 Not reported

*Estimated based on oxamide analogs.

Spectroscopic and Structural Differences

  • NMR Profiles :

    • Oxamides typically show distinct amide proton signals (δ 6.5–8.5 ppm for NH in DMSO) and carbonyl carbons (δ 160–170 ppm). In contrast, N-Methyl-1-(naphthalen-1-yl)methanamine () exhibits amine protons at δ 1.5–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm.
    • Silicon-containing naphthalen-1-yl derivatives () display unique upfield shifts for silicon-bound carbons (e.g., δ 15–25 ppm for Si–C).
  • Hydrogen Bonding: Oxamides form intramolecular hydrogen bonds between amide NH and carbonyl groups, enhancing thermal stability. Amines and silyl derivatives lack this capability, resulting in lower melting points and higher solubility in non-polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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